molecular formula C12H8N2O2 B1266824 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 5690-46-0

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B1266824
CAS No.: 5690-46-0
M. Wt: 212.2 g/mol
InChI Key: HXJBFRDWVHNPAS-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes an isoquinoline core fused with a lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with phthalic anhydride under acidic conditions. This reaction typically requires heating the reactants in a solvent such as acetic acid or toluene to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

    Quinoline: Similar in structure but lacks the lactam ring.

    Isoquinoline: The parent compound without the amino and lactam functionalities.

    Phthalimide: Contains a similar lactam ring but lacks the isoquinoline core.

Uniqueness: 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its fused isoquinoline-lactam structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-aminobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-14-11(15)8-5-1-3-7-4-2-6-9(10(7)8)12(14)16/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJBFRDWVHNPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205442
Record name 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5690-46-0
Record name N-Aminonaphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005690460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5690-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-AMINONAPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXR6MZ7XW1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective are NDNs as photoinitiators compared to existing systems, and what light sources can be used?

A1: Research indicates that NDNs demonstrate significant potential as photoinitiators, particularly when combined with components like iodonium salts, N-vinylcarbazole, amines, or 2,4,6-tris(trichloromethyl)-1,3,5-triazine []. Notably, certain NDN-based combinations exhibit superior polymerization efficiency compared to the widely used camphorquinone-based systems []. These NDN-based systems are highly versatile and can initiate polymerization reactions upon exposure to various visible light sources. This includes violet-blue LEDs (e.g., 405 nm, 455 nm, 470 nm) and even green or red light sources like laser diodes at 532 nm and 635 nm [].

Q2: How does the structure of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives influence their photoinitiation capabilities?

A2: The structure of NDNs significantly impacts their effectiveness as photoinitiators. For example, incorporating specific substituents like nitro- or amino- groups can significantly alter their light absorption properties and, consequently, their photoinitiation efficiency []. Researchers observed a "panchromatic behavior" with an NDN derivative bearing two nitro groups. This compound successfully facilitated radical polymerization and thiol-ene processes under blue, green, and red light irradiation []. These findings highlight the possibility of tailoring the photochemical properties and reactivity of NDNs through specific structural modifications, paving the way for designing highly efficient and customizable photoinitiators.

Q3: Have any computational studies been performed to understand the behavior of these NDN derivatives?

A3: While the provided abstracts don't specifically mention computational studies on NDNs as photoinitiators, they do highlight the use of various techniques to understand their photochemical properties and structure-activity relationships []. These include steady-state photolysis, fluorescence spectroscopy, cyclic voltammetry, laser flash photolysis, and electron spin resonance spin trapping techniques []. These methods provide valuable insights into the excited state dynamics, electron transfer processes, and radical generation mechanisms involved in the photoinitiation process. Further computational studies, like density functional theory (DFT) calculations, could be beneficial in understanding the electronic structure and predicting the reactivity of different NDN derivatives as photoinitiators.

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